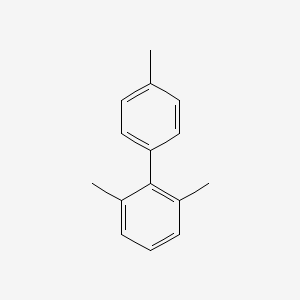

2,4',6-Trimethyl-1,1'-biphenyl

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

76708-76-4 |

|---|---|

Molecular Formula |

C15H16 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

1,3-dimethyl-2-(4-methylphenyl)benzene |

InChI |

InChI=1S/C15H16/c1-11-7-9-14(10-8-11)15-12(2)5-4-6-13(15)3/h4-10H,1-3H3 |

InChI Key |

BFMLOBRWYQQVTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=CC=C2C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 ,6 Trimethyl 1,1 Biphenyl and Analogous Biaryl Compounds

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds, offering high efficiency and broad functional group tolerance. thermofisher.com These methods are particularly crucial for constructing sterically congested biaryl systems.

Suzuki-Miyaura Coupling Protocols for Biphenyl (B1667301) Synthesis

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide or triflate, is one of the most widely used methods for biaryl synthesis due to the stability and low toxicity of the boronic acid reagents. acs.orglibretexts.org The synthesis of sterically hindered biaryls, including tri- and tetra-ortho-substituted compounds, often requires specialized catalytic systems to overcome the steric repulsion between the coupling partners. researchgate.net

Efficient synthesis of these challenging structures has been achieved using catalysts with bulky and electron-rich ligands. nih.gov For instance, N-heterocyclic carbene (NHC) ligands have proven effective due to their strong σ-donating ability and the steric bulk they provide, which facilitates the crucial reductive elimination step. rsc.orgorganic-chemistry.org Catalyst systems incorporating biaryl monophosphine ligands are also highly effective, promoting the formation of low-coordinate palladium complexes that are more reactive in the catalytic cycle. nih.gov

Table 1: Conditions for Sterically Demanding Suzuki-Miyaura Coupling

| Catalyst/Ligand System | Base | Solvent | Substrate Scope | Ref |

|---|---|---|---|---|

| Pd/BI-DIME | K₃PO₄ | Toluene | Extremely hindered biaryls with ortho-isopropyl groups | nih.gov |

| Pd/Phenanthrene-based ligand | K₃PO₄ | Toluene | Functionalized tetra-ortho-substituted biaryls | nih.gov |

| Acenaphthoimidazolylidene Pd Complexes | t-BuOK | Dioxane | Di-, tri-, and tetra-ortho-substituted biaryls | organic-chemistry.org |

Exploration of Other Palladium-Catalyzed Methods (e.g., Negishi, Stille, Kumada) for Biaryl Formation

While the Suzuki coupling is prevalent, other palladium-catalyzed reactions offer alternative routes to biaryl structures, each with distinct characteristics.

Negishi Coupling : This reaction couples an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org Organozinc compounds are more reactive than their organoboron counterparts, which can be advantageous but may also limit functional group compatibility. researchgate.net The Negishi coupling was the first method to allow for the high-yield synthesis of unsymmetrical biaryls and is valued for its ability to join complex molecular fragments. wikipedia.orgorganic-chemistry.org

Stille Coupling : The Stille reaction utilizes an organotin (stannane) reagent coupled with an organic halide. wikipedia.orgorganic-chemistry.org A significant advantage of this method is the stability of organostannanes to air and moisture, as well as their tolerance of a wide array of functional groups. thermofisher.comorgsyn.org However, the primary drawback is the high toxicity of tin compounds. wikipedia.org

Kumada Coupling : As one of the earliest cross-coupling methods developed, the Kumada coupling employs a Grignard reagent (organomagnesium) with an organic halide, often catalyzed by nickel or palladium. organic-chemistry.orgwikipedia.orgchem-station.com The high reactivity of Grignard reagents makes this method powerful but generally incompatible with acidic functional groups like alcohols or carboxylic acids. chem-station.com It remains a cost-effective choice for the synthesis of unsymmetrical biaryls on an industrial scale. organic-chemistry.org

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Biaryl Synthesis

| Reaction | Organometallic Reagent (R-M) | Catalyst | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Pd | Low toxicity, stable reagents, commercially available | Base-sensitive substrates can be problematic |

| Negishi | Organozinc (R-ZnX) | Pd or Ni | High reactivity, good for complex fragments | Moisture sensitive, less functional group tolerant |

| Stille | Organotin (R-SnR'₃) | Pd | Air/moisture stable, high functional group tolerance | High toxicity of tin reagents and byproducts |

| Kumada | Organomagnesium (R-MgX) | Pd or Ni | High reactivity, inexpensive Grignard reagents | Incompatible with acidic functional groups |

Mechanistic Insights into Catalytic Biaryl Bond Formation

The mechanisms of these palladium-catalyzed cross-coupling reactions share a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. acs.orgnobelprize.org The cycle consists of three fundamental steps: libretexts.orglibretexts.org

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a square planar Pd(II) complex (Ar-Pd-X). nobelprize.orgyoutube.com This is often the rate-limiting step of the cycle.

Transmetalation : The organometallic reagent (Ar'-M) transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex (Ar-Pd-Ar'). nobelprize.orgyoutube.com

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product (Ar-Ar'). youtube.com This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nobelprize.org

Classical Organic Reactions for Biaryl Construction

Before the advent of transition-metal catalysis, biaryl compounds were synthesized using classical methods, some of which are still relevant for specific applications.

Wurtz-Fittig Coupling and its Radical Mechanisms in Biphenyl Synthesis

The Wurtz-Fittig reaction is a modification of the Wurtz reaction, where an aryl halide reacts with an alkyl halide and sodium metal to form a substituted aromatic compound. unacademy.comwikipedia.org When two aryl halides are coupled, the reaction can produce biphenyl derivatives. rsc.org

The mechanism is generally understood to proceed via a free radical pathway. rsc.orgvedantu.com It involves the following steps:

Dehalogenation : Sodium metal donates an electron to the aryl halide, leading to the formation of an aryl radical and a sodium halide salt.

Diffusion : The generated aryl radicals diffuse through the reaction medium.

Coupling : Two aryl radicals combine to form the biaryl C-C bond. rsc.org

A significant limitation of the Wurtz-Fittig reaction is the prevalence of side reactions, including the formation of homo-coupled byproducts. unacademy.com Furthermore, the reaction can be kinetically hindered by bulky substituents on the aryl halide, making it less suitable for synthesizing sterically congested molecules like 2,4',6-trimethyl-1,1'-biphenyl. rsc.org

Friedel-Crafts Reactions on Biphenyl Scaffolds (Alkylation, Acylation, Chloromethylation)

The Friedel-Crafts reactions are a set of electrophilic aromatic substitution reactions used to attach substituents to an aromatic ring. nih.gov These reactions can be performed on a pre-existing biphenyl scaffold to introduce alkyl, acyl, or chloromethyl groups.

Alkylation : Biphenyl can be alkylated with haloalkanes or alkenes in the presence of a Lewis acid catalyst (e.g., AlCl₃). nih.govacs.org

Acylation : This reaction involves treating biphenyl with an acyl chloride or acid anhydride (B1165640) and a Lewis acid catalyst. nih.gov The acylation of biphenyl with acetyl chloride typically yields p,p'-diacetylbiphenyl, indicating a strong preference for substitution at the para positions of the two rings. acs.org This reaction is generally more controllable than alkylation as the deactivating nature of the acyl group prevents over-substitution.

Chloromethylation : This process introduces a chloromethyl (-CH₂Cl) group onto the biphenyl ring, typically using a mixture of formaldehyde, hydrochloric acid, and a Lewis acid catalyst like zinc chloride.

Table 3: Examples of Friedel-Crafts Reactions on Biphenyl

| Reaction Type | Reagent | Catalyst | Product | Ref |

|---|---|---|---|---|

| Diacetylation | Acetyl chloride | AlCl₃ | p,p'-Diacetylbiphenyl | acs.org |

| Bis-(chloroacetylation) | Chloroacetyl chloride | AlCl₃ | p,p'-Bis-(chloroacetyl)biphenyl | acs.org |

| Acylation | Benzenesulfonyl chloride | AlCl₃ | p-Xenylsulfonylbenzene | acs.org |

| Acylation | Succinic anhydride | AlCl₃ | 4-Phenylbenzoyl-propionic acid | nih.gov |

Synthetic Strategies Utilizing Bulky Aromatic Precursors for this compound

The construction of this compound necessitates the coupling of a mesityl group (2,4,6-trimethylphenyl) with a p-tolyl group (4-methylphenyl). The primary challenge lies in the two ortho-methyl groups on the mesityl fragment, which create significant steric hindrance around the reaction center. To address this, transition-metal-catalyzed cross-coupling reactions are predominantly employed. These methods have proven effective in forging C-C bonds between sterically demanding partners. The most common and effective strategies include the Suzuki-Miyaura coupling, the Kumada-Tamao-Corriu coupling, and to a lesser extent, the Ullmann reaction. Each of these methods utilizes a different combination of organometallic reagents and catalysts to achieve the desired biaryl product.

The general approach involves the reaction of an organometallic derivative of one of the aromatic precursors with a halide derivative of the other in the presence of a metal catalyst, typically palladium or nickel. For instance, a mesityl-containing organometallic compound can be coupled with a p-tolyl halide, or conversely, a p-tolyl-containing organometallic can be reacted with a mesityl halide. The choice of reactants and reaction conditions is crucial for achieving high yields and minimizing side products.

Below is a summary of these key synthetic methodologies with illustrative examples of the precursors used.

Detailed research findings have demonstrated the viability of these methods. For example, the Suzuki-Miyaura coupling often provides high yields under relatively mild conditions and shows good functional group tolerance. The Kumada coupling, utilizing a Grignard reagent, is also highly effective for coupling sterically hindered substrates. The Ullmann reaction, while historically significant, often requires harsher reaction conditions, such as high temperatures.

The selection of the specific precursors and the optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent, are critical for the successful synthesis of this compound from bulky aromatic precursors. These factors directly influence the reaction yield and the purity of the final product.

Conformational Analysis and Stereochemical Characteristics of 2,4 ,6 Trimethyl 1,1 Biphenyl

Axial Chirality and Atropisomerism in Biphenyl (B1667301) Systems

Biphenyl systems can exhibit a form of stereoisomerism known as atropisomerism, which arises from restricted rotation around a single bond. wikipedia.org This phenomenon gives rise to stereoisomers, called atropisomers, that can be isolated as separate enantiomers if the energy barrier to rotation is sufficiently high. wikipedia.org For biphenyl derivatives, this restricted rotation is typically caused by the presence of bulky substituents at the ortho positions (2, 2', 6, and 6') of the phenyl rings. stackexchange.com These substituents sterically interfere with each other, preventing the free rotation about the central carbon-carbon single bond that connects the two rings. wikipedia.org

This restricted rotation results in a molecule that is not superimposable on its mirror image, a property known as chirality. wikipedia.org Unlike the more common central chirality, which involves a stereogenic center (like an asymmetric carbon atom), the chirality in these biphenyls is centered along the axis of the aryl-aryl bond. wikipedia.org This is referred to as axial chirality. stackexchange.comwikipedia.org The stability of atropisomers is defined by their rate of interconversion; a commonly accepted threshold for atropisomers to be considered stable and isolable at a specific temperature is a half-life of at least 1000 seconds for racemization, which corresponds to a rotational energy barrier of approximately 93 kJ/mol (22 kcal/mol) at 300 K. wikipedia.org

Conformational Preferences and Rotational Dynamics of the Biaryl Linkage

The conformational preference of biphenyl and its derivatives is determined by a delicate balance between two opposing factors: resonance stabilization and steric hindrance. Resonance between the two aromatic rings favors a planar conformation to maximize π-orbital overlap. Conversely, steric repulsion between the ortho-substituents (even hydrogen atoms in unsubstituted biphenyl) disfavors planarity. plos.org

In the parent biphenyl molecule, the ground state is a non-planar, twisted conformation with a dihedral (torsional) angle of approximately 44°, as this minimizes the steric strain between the ortho-hydrogens while retaining significant resonance stabilization. plos.org The rotation around the central C-C bond is dynamic, with relatively low energy barriers for passing through the planar (0°) and perpendicular (90°) conformations. idc-online.com The introduction of substituents, particularly at the ortho positions, dramatically alters these dynamics.

For 2,4',6-trimethyl-1,1'-biphenyl, the presence of two methyl groups at the 2- and 6-positions of one ring introduces significant steric strain, which dictates the molecule's conformational preferences. The unsubstituted 4'-methylphenyl ring must rotate to an angle that minimizes the interaction between its ortho-hydrogens and the bulky methyl groups of the other ring. This leads to a highly twisted ground-state conformation.

Influence of Steric Hindrance from Methyl Substituents on Torsional Angles and Conformational Landscapes

In this compound, the 2,6-dimethyl substituted ring creates a significant steric barrier. The 4'-methyl group, being in a para position, has a negligible direct steric influence on the rotation around the biaryl bond. The critical interactions are between the methyl groups at positions 2 and 6 and the hydrogen atoms at positions 2' and 6'. To avoid a severe steric clash, the phenyl rings are forced to adopt a nearly perpendicular arrangement.

Studies on related compounds illustrate this effect clearly. While biphenyl has a torsional angle of about 44°, the addition of just one ortho-methyl group in 2-methylbiphenyl (B165360) increases the angle. westmont.edu In 2,6-dimethylbiphenyl, the two ortho-methyl groups lead to a substantially larger torsional angle. rsc.org Similarly, 2,2'-dimethylbiphenyl (B165481) is known to have a large dihedral angle of approximately 87°. westmont.edu Given that this compound has a similar di-ortho substitution pattern on one ring, its equilibrium torsional angle is expected to be large, likely in the range of 70-90°, to minimize steric repulsion.

| Compound | Number of Ortho-Methyl Groups | Approximate Torsional Angle (°) |

|---|---|---|

| Biphenyl | 0 | ~44 plos.org |

| 2-Methylbiphenyl | 1 | >44 westmont.edu |

| 2,6-Dimethylbiphenyl | 2 | >70 rsc.org |

| 2,2'-Dimethylbiphenyl | 2 | ~87 westmont.edu |

| This compound | 2 | Estimated >70 |

Analysis of Rotational Barriers and Enantiomerization Pathways

The enantiomerization of an axially chiral biphenyl involves the rotation around the central C-C bond through a high-energy, planar, or near-planar transition state. The energy required to overcome this restriction is known as the rotational barrier. scispace.com The magnitude of this barrier determines the stability of the atropisomers.

For this compound, the enantiomerization pathway requires the 4'-methylphenyl ring to rotate relative to the 2,6-dimethylphenyl ring. The transition state for this process involves a conformation where the rings are coplanar. In this geometry, a hydrogen atom from the 4'-methylphenyl ring (at the 2' or 6' position) must pass by one of the bulky methyl groups (at the 2 or 6 position). This creates significant steric repulsion, resulting in a high-energy transition state and, consequently, a substantial rotational barrier.

| Compound | Rotational Barrier (kcal/mol) | Comment |

|---|---|---|

| Biphenyl | ~2 nih.gov | Rapid rotation at room temperature. |

| Biphenyls with one ortho-substituent | 4.4 - 18.1 scispace.com | Barrier is substituent-dependent. |

| 6,6'-Dinitro-2,2'-diphenic acid | >22 wikipedia.org | Classic example of a stable, resolvable atropisomer. |

| This compound | Estimated >18 | High barrier expected due to di-ortho substitution. |

Spectroscopic and Crystallographic Characterization of 2,4 ,6 Trimethyl 1,1 Biphenyl Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2,4',6-trimethyl-1,1'-biphenyl, both proton (¹H) and carbon-13 (¹³C) NMR would provide definitive information about its asymmetric structure.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the different sets of protons in the molecule. The signals can be categorized into aromatic and aliphatic regions.

Aromatic Region (approx. 6.8–7.5 ppm): The protons on the two phenyl rings will resonate in this region. The 2,4,6-trimethyl-substituted ring (Ring A) contains two aromatic protons at the 3- and 5-positions. Due to the symmetrical substitution pattern of this ring, these two protons are chemically equivalent and would appear as a single sharp signal (a singlet). The monosubstituted ring (Ring B) has five protons. These protons would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors.

Aliphatic Region (approx. 2.0–2.4 ppm): The three methyl groups will produce signals in this upfield region. The two methyl groups at the ortho-positions (2- and 6-positions) of Ring A are chemically equivalent and would give rise to a single, more intense singlet. The methyl group at the 4'-position of Ring B is in a different chemical environment and would appear as a separate, distinct singlet.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aromatic H (Ring B) | ~7.1–7.5 | Multiplet | Protons on the monosubstituted phenyl ring. |

| Aromatic H (Ring A, positions 3, 5) | ~6.8–7.0 | Singlet | Protons on the 2,4,6-trimethylphenyl ring. |

| Methyl H (Ring B, position 4') | ~2.3–2.4 | Singlet | Para-methyl group on the monosubstituted ring. |

| Methyl H (Ring A, positions 2, 6) | ~2.0–2.2 | Singlet | Two equivalent ortho-methyl groups, resulting in a more intense signal. |

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon atoms and their electronic environment. For this compound, a total of 11 distinct signals would be anticipated due to molecular asymmetry, even though the molecule contains 15 carbon atoms.

Substituent Effects: The methyl groups act as electron-donating groups, which typically cause an upfield shift (to a lower ppm value) for the carbons they are attached to and other carbons within the same ring through resonance and inductive effects acs.orgolemiss.eduolemiss.edursc.orgias.ac.in. The quaternary carbons (those bonded to other carbons but not to hydrogen) in the aromatic rings, particularly C1, C1', C2, C4', and C6, are expected to show distinct chemical shifts. The carbons bearing the methyl groups (C2, C4', C6) will be shielded, while the carbons forming the biphenyl (B1667301) linkage (C1, C1') will also be influenced by the steric hindrance and electronic effects of the substituents.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic Quaternary (C1, C1', C2, C4', C6) | ~125–145 | These carbons lack attached protons and often show weaker signals. Their exact shifts are sensitive to substitution and dihedral angle. |

| Aromatic CH | ~120–130 | Signals for all carbons bearing a hydrogen atom. |

| Methyl Carbons (-CH₃) | ~19–22 | Aliphatic carbons appear significantly upfield. Two separate signals are expected: one for the two equivalent ortho-methyls and one for the para-methyl. |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.com The spectra for this compound would be characterized by vibrations of the aromatic rings and the methyl substituents.

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000–3100 cm⁻¹. Aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹ (approx. 2850–2975 cm⁻¹).

C=C Stretching: Aromatic ring stretching vibrations produce a series of characteristic peaks, often sharp, in the 1450–1620 cm⁻¹ region.

C-C Stretching: The stretching of the inter-ring C1-C1' bond in biphenyls is often observed in the Raman spectrum around 1285 cm⁻¹. researchgate.net

Out-of-Plane Bending: Strong bands in the IR spectrum between 690 and 900 cm⁻¹ arise from C-H out-of-plane bending and are diagnostic of the substitution pattern on the aromatic rings.

While specific peak assignments for this molecule are not published, the spectra would be a composite of the features known for substituted benzenes and the biphenyl core. americanpharmaceuticalreview.com Differences between polymorphs, if they exist, would be most apparent in the low-frequency region of the Raman spectrum, which is sensitive to lattice vibrations. mt.com

X-ray Single Crystal Diffraction Analysis

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and intermolecular interactions.

Although a specific crystal structure for this compound has not been reported, analysis of related sterically hindered biphenyls allows for a detailed prediction of its solid-state characteristics. nih.govnih.govresearchgate.net The bulky ortho-methyl groups at the 2- and 6-positions would be the dominant factor controlling the molecule's conformation. libretexts.org

In the solid state, molecules pack in a way that maximizes favorable intermolecular interactions (like van der Waals forces) while minimizing steric repulsion. For this compound, the non-planar conformation would prevent the efficient π-π stacking that is often observed in planar aromatic systems. researchgate.net The crystal packing would likely be a herringbone or a more complex arrangement that accommodates the twisted shape and the protruding methyl groups.

The dihedral angle (the twist angle between the two phenyl rings) is a critical structural parameter for biphenyls. Unsubstituted biphenyl is nearly planar in the solid crystalline state due to efficient crystal packing, but it possesses a dihedral angle of approximately 44-45° in the gas phase due to steric hindrance between the ortho-hydrogens. acs.orgwestmont.edu

Introducing bulky substituents at the ortho positions dramatically increases this steric repulsion, forcing a larger dihedral angle. libretexts.org For this compound, the presence of two ortho-methyl groups on one ring would create significant steric clash with the ortho-protons of the other ring. Consequently, the molecule is expected to adopt a highly twisted conformation with a large dihedral angle, likely in the range of 70° to 90°. nih.govnih.gov This twisting minimizes the steric strain but also reduces the π-conjugation between the two aromatic rings.

| Compound | Dihedral Angle (Approximate) | Phase | Reference |

|---|---|---|---|

| Biphenyl | ~0° | Solid | westmont.edu |

| Biphenyl | ~45° | Gas | westmont.edu |

| 2-Methylbiphenyl (B165360) | ~58° | - | libretexts.org |

| 2,2'-Dimethylbiphenyl (B165481) | ~70° | - | libretexts.org |

| Highly ortho-substituted PCBs | 69°–87° | Solid | nih.govnih.govuky.edu |

| This compound (Predicted) | >70° | Solid/Gas |

Intermolecular Interactions within the Crystal Lattice of this compound Derivatives

The supramolecular assembly and crystal packing of this compound derivatives are dictated by a subtle interplay of non-covalent interactions. The steric hindrance imposed by the methyl groups at the 2- and 6-positions of one phenyl ring significantly influences the molecular conformation, typically forcing a twisted arrangement of the biphenyl core. This twist, in turn, governs the types and geometries of intermolecular contacts that stabilize the crystal lattice. The dominant forces observed in the crystal structures of these derivatives are weak and dispersive in nature, including van der Waals forces, C-H···π interactions, and in some cases, weak π-π stacking.

Detailed crystallographic studies on various derivatives containing the 2,4,6-trimethylphenyl moiety reveal that the crystal packing is often a result of numerous C-H···π interactions. For instance, in the crystal structure of 4-phenyl-1-{2-[(2,4,6-trimethylphenyl)selanyl]phenyl}-1H-1,2,3-triazole, these C—H⋯π interactions are the primary forces connecting adjacent molecules, organizing them into double layers that subsequently stack to build the three-dimensional lattice nih.govresearchgate.net. This highlights the crucial role of the methyl and aryl protons acting as weak hydrogen-bond donors to the electron-rich π-systems of neighboring molecules.

Hirshfeld surface analysis, a powerful tool for quantifying intermolecular contacts, has been employed to deconstruct the packing motifs in related structures. In the case of (E)-2-(2,4,6-trimethylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one, a derivative featuring the 2,4,6-trimethylphenyl group, the analysis shows that the crystal packing is dominated by H···H contacts, which account for 66.0% of the total intermolecular interactions nih.gov. This significant contribution underscores the importance of van der Waals forces and close packing in the absence of strong, directional hydrogen bond donors or acceptors. Contacts involving carbon and hydrogen (H···C/C···H), largely corresponding to C-H···π interactions, make up 22.3% of the surface, further confirming their importance nih.gov. When functional groups capable of acting as hydrogen-bond acceptors are present, such as a carbonyl group, weak C—H⋯O hydrogen bonds also contribute to the lattice stability nih.gov.

The following tables summarize key crystallographic data and the distribution of intermolecular contacts for representative derivatives containing the 2,4,6-trimethylphenyl structural motif, illustrating the common packing features across this class of compounds.

Table 1: Crystallographic Data for Selected this compound Derivatives

| Compound | Crystal System | Space Group | Reference |

| 4-phenyl-1-{2-[(2,4,6-trimethylphenyl)selanyl]phenyl}-1H-1,2,3-triazole | Monoclinic | P21/c | nih.gov |

| (2,4,6-trimethyl-phenyl)-[6-(2,4,6-trimethyl-phenyl)-pyridin-2-yl]-amine | Monoclinic | C12/c1 | researchgate.net |

| (E)-2-(2,4,6-trimethylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one | Monoclinic | P21/c | nih.gov |

Table 2: Hirshfeld Surface Analysis of Intermolecular Contacts in (E)-2-(2,4,6-trimethylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one nih.gov

| Interaction Type | Contribution (%) |

| H···H | 66.0 |

| H···C / C···H | 22.3 |

| H···O / O···H | 9.3 |

| C···C | 2.4 |

Computational and Theoretical Chemistry Studies of 2,4 ,6 Trimethyl 1,1 Biphenyl

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the geometry and stability of 2,4',6-trimethyl-1,1'-biphenyl. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic and nuclear arrangement.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and vibrational properties of chemical compounds. For biaryl compounds, DFT has been shown to be effective in determining optimized geometries. nih.gov The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This optimized structure represents the most stable conformation of the molecule. For substituted biphenyls, a key geometric parameter is the dihedral angle between the two phenyl rings, which is influenced by the steric effects of the substituents. scispace.com

Once the geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the frequencies of the normal modes of vibration of the molecule, which correspond to the absorption peaks in an infrared (IR) or Raman spectrum. Comparing calculated vibrational frequencies with experimental data can help to validate the accuracy of the computational model. researchgate.netnih.gov Scaling factors are often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. researchgate.net

Table 1: Representative Calculated Vibrational Frequencies for a Substituted Biphenyl (B1667301) Analogue

| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT/B3LYP) |

| C-H stretching | 3055 - 3085 |

| C=C aromatic stretching | 1465 - 1602 |

| C-H in-plane bending | 1006 - 1481 |

| C-C in-plane bending | 1233 - 1281 |

Note: This table is illustrative and based on data for a related biphenyl compound. ajchem-a.com The exact frequencies for this compound would require specific calculations.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. nih.govmit.edu The functional approximates the exchange and correlation energy of the electrons, while the basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org

For biaryl systems, functionals such as B3LYP, B3PW91, and ωB97XD have demonstrated good performance in geometry optimization and property prediction. nih.gov The choice of basis set is also crucial. Split-valence basis sets, such as those in the Pople family (e.g., 6-31G(d,p)), are commonly used for their balance of accuracy and computational cost. nih.govyoutube.com For more accurate results, especially for properties like electronic transitions, larger basis sets with diffuse and polarization functions (e.g., 6-311++G(d,p) or correlation-consistent basis sets like aug-cc-pVDZ) are often employed. researchgate.netyoutube.com The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), can also be important for accurately predicting properties in solution. nih.gov

Electronic Structure and Reactivity Prediction

Computational methods are invaluable for elucidating the electronic properties of this compound and predicting its chemical reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov For biphenyl and its derivatives, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic rings. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

| E(HOMO) | -6.2 |

| E(LUMO) | -1.5 |

| Energy Gap (ΔE) | 4.7 |

Note: These values are representative for a substituted biphenyl system and the actual values for this compound would need to be calculated.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MESP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. nih.gov

For this compound, the MESP surface would likely show negative potential above and below the plane of the aromatic rings due to the π-electron clouds. The methyl groups would also influence the charge distribution. Analysis of the MESP can provide insights into intermolecular interactions and the preferred sites for chemical reactions. nih.gov

Advanced Computational Approaches for Conformational Dynamics

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions

There are no specific Natural Bond Orbital (NBO) analysis studies available in the searched scientific literature for this compound. NBO analysis is a computational method used to study the distribution of electron density in molecules and the interactions between orbitals. Such an analysis for this compound would provide insights into hyperconjugative and steric interactions, charge transfer, and the nature of the chemical bonds within the molecule, particularly the interactions influenced by the methyl groups and the torsional angle between the phenyl rings. However, without dedicated research, no specific data on donor-acceptor interactions, stabilization energies, or orbital occupancies can be provided.

Advanced Research Applications of 2,4 ,6 Trimethyl 1,1 Biphenyl and Analogues in Materials Science and Catalysis

Utilization as Ligands in Homogeneous and Heterogeneous Catalysis

The performance of transition metal catalysts is critically dependent on the ligand sphere surrounding the metal center. Sterically hindered biphenyl (B1667301) derivatives serve as a foundational platform for designing ligands that can enhance catalytic activity, selectivity, and stability.

The development of ligands derived from 2,4',6-trimethyl-1,1'-biphenyl and similar substituted biaryls is a key strategy for creating highly efficient catalysts. The design often focuses on introducing coordinating groups, such as phosphines, N-heterocyclic carbenes (NHCs), or diols, onto the biphenyl backbone. The steric bulk provided by the methyl groups is crucial, as it can create a specific coordination pocket around the metal, influencing substrate approach and product formation. nih.govrsc.org

The synthesis of these specialized ligands typically involves multi-step organic transformations. Common strategies include:

Ortho-metalation: Directed lithiation at positions adjacent to existing functional groups, followed by reaction with an electrophile (e.g., chlorodiphenylphosphine) to install a coordinating atom.

Cross-Coupling Reactions: Suzuki-Miyaura or other palladium-catalyzed reactions are employed to construct the biphenyl core itself or to add functional groups to it. rsc.org

Functional Group Interconversion: Modifying existing groups on the biphenyl scaffold, such as the reduction of a nitro group to an amine or the conversion of a methoxy (B1213986) group to a hydroxyl group, to create the desired coordinating sites. nih.gov

The resulting ligands, often bidentate or monodentate, are then reacted with transition metal precursors (e.g., palladium, rhodium, or nickel salts) to form the final active catalyst complexes. nih.govasrjetsjournal.orgsemanticscholar.org The choice of metal and the specific geometry of the ligand are tailored to the target catalytic reaction.

Transition metal complexes featuring sterically hindered biphenyl ligands have demonstrated exceptional performance in a variety of organic reactions. The bulky substituents, such as the methyl groups in this compound analogues, play a pivotal role in promoting challenging chemical transformations.

A prime example is the Suzuki-Miyaura cross-coupling reaction . The use of palladium complexes with sterically demanding ligands is key to achieving the successful oxidative addition of challenging substrates like aryl chlorides or nitroarenes. rsc.org The steric hindrance provided by the ligand facilitates the reductive elimination step, which is often rate-limiting, thereby accelerating the catalytic cycle.

| Catalytic Reaction | Role of Sterically Hindered Biphenyl Ligand | Typical Transition Metal | Research Findings |

| Suzuki-Miyaura Coupling | Promotes oxidative addition and reductive elimination, enabling the use of less reactive substrates. rsc.org | Palladium (Pd) | High yields are achieved in the coupling of a variety of aromatic and aliphatic boronic acids with nitroarenes, a transformation difficult with less bulky ligands. rsc.org |

| Asymmetric Synthesis | Creates a chiral environment around the metal center, leading to high enantioselectivity. nih.govresearchgate.net | Rhodium (Rh), Palladium (Pd) | Axially chiral biphenyl diol ligands have been used in the asymmetric addition of diethylzinc (B1219324) to aldehydes with high enantiomeric excess. researchgate.net |

| Alkene Hydrogenation | The ligand's electronic and steric properties stabilize the active metal center and control substrate access. nih.gov | Nickel (Ni) | Nickel complexes with certain main group ligands have shown high catalytic activity for alkene hydrogenation under mild conditions (1 atm H₂). nih.gov |

In asymmetric catalysis, the introduction of substituents at the 3,3', 5,5', and 6,6'-positions of biphenyl ligands can adjust the dihedral angle of the biaryl axis. This geometric constraint is a key factor in determining the enantioselectivity of the products formed. nih.gov Research has shown that increasing the steric hindrance at the 6,6'-positions generally leads to a larger dihedral angle, which can be critical for achieving high reactivity and selectivity. nih.gov

Integration into Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers built from organic linkers. tcichemicals.comtcichemicals.com The choice of linker is fundamental to defining the COF's structure and properties. Substituted biphenyls, including analogues of this compound, are valuable building blocks in this context.

These frameworks are designed by selecting linkers with specific geometries and reactive functional groups (e.g., aldehydes, amines, boronic acids) that undergo condensation reactions to form the COF network. tcichemicals.com Biphenyl-based linkers can be functionalized with these groups at various positions (e.g., 4,4'-dicarbaldehyde or 4,4'-diaminobiphenyl) to control the length and angle between nodes, enabling the synthesis of diverse COF structures. mdpi.com

The substitution pattern on the biphenyl linker has a profound impact on the final properties of the COF. The introduction of methyl groups, as in the 2,4',6-trimethyl configuration, can influence the framework in several ways:

Topological Control: Steric interactions between bulky substituents on adjacent linkers can direct the formation of one crystal structure (polymorph) over another. For example, research has demonstrated that bulky functional groups on a linker can hinder the formation of a standard square lattice (sql) and instead favor a more complex kagome (kgm) structure. rsc.org This provides a powerful tool for designing COFs with specific pore arrangements.

Framework Rigidity and Stability: The presence of methyl substituents can introduce steric hindrance that restricts bond rotation within the COF backbone. mdpi.com This "locking" effect can lead to a more rigid and stable structure, preventing the framework from collapsing upon solvent removal. For instance, COFs constructed from methyl-substituted 4,4′-diaminobiphenyl linkers exhibited enhanced rigidity compared to their non-substituted counterparts. mdpi.com

Pore Environment Modification: The methyl groups project into the pores of the COF, modifying the chemical environment. This can alter the framework's affinity for guest molecules, impacting its performance in applications like gas storage and separation. The increased hydrophobicity imparted by methyl groups can be advantageous for capturing specific organic molecules.

| Property | Effect of Methyl Substitution on Biphenyl Linker | Rationale |

| Topology | Can favor the formation of specific lattices (e.g., kgm over sql). rsc.org | Steric hindrance between adjacent linkers prevents the more compact packing required for certain topologies. rsc.org |

| Rigidity | Increases skeletal rigidity and structural stability. mdpi.com | Steric hindrance restricts free rotation around single bonds within the framework, preventing structural deformation. mdpi.com |

| Chemical Stability | Enhanced stability against degradation. | A more rigid framework is often more resistant to chemical attack and hydrolysis. rsc.org |

| Pore Characteristics | Modifies the chemical environment of the pores, often increasing hydrophobicity. | Methyl groups are nonpolar and project into the pores, altering surface interactions with guest molecules. |

Contributions to Organic Electronic Materials and Functional Systems

The field of organic electronics leverages the tunable properties of carbon-based molecules and polymers to create devices like sensors, transistors, and light-emitting diodes (OLEDs). lbl.govsigmaaldrich.com The electronic structure of the biphenyl molecule, characterized by its conjugated pi-system, makes it a relevant scaffold for these applications.

Theoretical studies on substituted biphenyls show that the addition of functional groups, such as methyl groups, significantly alters their electronic properties. researchgate.net The number and position of these substituents can modify the molecule's total energy, energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and dipole moment. researchgate.net These parameters are critical for determining a material's performance as an organic semiconductor.

While specific research on this compound in electronic devices is not widely reported, its structural features suggest potential utility. The methyl groups can influence:

Solubility and Processing: Alkyl substituents often improve the solubility of conjugated molecules in organic solvents, which is crucial for solution-based processing of electronic devices.

Molecular Packing: The non-planar (twisted) conformation induced by the ortho-methyl groups can disrupt close π-π stacking in the solid state. This can be exploited to control the morphology of thin films, which is a key factor in the performance of organic field-effect transistors (OFETs) and other devices.

Electronic Tuning: Although methyl groups are weakly electron-donating, their presence can subtly tune the HOMO and LUMO energy levels of the biphenyl core, allowing for better energy level alignment with other materials in a device stack.

The design of new organic semiconductors is a central theme in materials science, and the systematic study of how substituent patterns on simple aromatic cores like biphenyl affect electronic properties remains a promising avenue for discovering next-generation materials. lbl.gov

Design Principles for π-Conjugated Systems Incorporating Trimethylbiphenyl Moieties

The integration of this compound and its analogues into π-conjugated systems is a strategic design principle aimed at precisely controlling the material's conformational, optical, and electronic properties. The core of this principle lies in leveraging the steric hindrance imparted by the methyl groups on the biphenyl unit.

The methyl groups at the 2- and 6-positions (ortho-positions) of one phenyl ring force a significant torsional angle (dihedral angle) between the two phenyl rings of the biphenyl unit. Unlike unsubstituted biphenyl, which has a relatively low rotational barrier, the this compound moiety possesses a highly twisted and rigid non-coplanar structure. This steric-driven twisting is a fundamental tool for several design objectives:

Tuning Conjugation Length: The large dihedral angle effectively breaks the π-conjugation across the biphenyl linkage. In a polymer backbone, this interruption of conjugation can be used to control the effective conjugation length. This is a critical parameter for tuning the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby controlling the material's bandgap. researchgate.net This principle is particularly valuable in the design of blue-emitting materials, which require wide bandgaps. researchgate.net

Enhancing Solubility: The bulky, non-planar structure of the trimethylbiphenyl unit disrupts intermolecular packing and reduces the cohesive forces between polymer chains. This disruption significantly improves the solubility of the resulting polymers in common organic solvents. Enhanced solubility is crucial for solution-based processing techniques, which are essential for manufacturing large-area and flexible electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Suppressing Intermolecular Interactions: In the solid state, strong intermolecular interactions (like π-π stacking) between conjugated polymer chains can lead to the formation of aggregates. These aggregates often act as quenching sites for excitons, which reduces the photoluminescence quantum yield (PLQY) and can cause undesirable red-shifts in the emission spectrum. rsc.org The steric hindrance from the trimethylbiphenyl moiety acts as a molecular spacer, effectively isolating the conjugated backbones from one another. rsc.org This suppression of aggregation is key to achieving high-efficiency and color-stable emission in solid-state devices.

Improving Morphological Stability: The rigid, twisted structure contributes to a higher glass transition temperature (Tg) and improved amorphous morphology in thin films. Materials with stable morphology are less prone to crystallization over time and under thermal stress, which is a common failure mechanism in organic electronic devices.

Structure-Property Relationships in Organic Semiconductors and Optoelectronic Components

The unique structural features imparted by the this compound moiety lead to predictable and controllable relationships between the molecular structure and the resulting optoelectronic properties of organic semiconductors.

Optical Properties: The primary consequence of the sterically induced twist in the biphenyl unit is a blue-shift in both the absorption and emission spectra. By breaking the planarity of the conjugated backbone, the effective conjugation length is shortened, which widens the HOMO-LUMO gap. This relationship is fundamental to the design of deep-blue emitters for OLEDs, which remain a significant challenge in the field. mdpi.com Furthermore, by mitigating aggregation-caused quenching, materials incorporating this moiety often exhibit a significantly higher PLQY in the solid state compared to their planar analogues. This translates directly to higher external quantum efficiencies (EQE) in OLED devices. mdpi.com

Electronic and Charge Transport Properties: The relationship between the twisted structure and charge transport is more complex. The interruption of π-conjugation and the disruption of intermolecular packing can reduce the efficiency of charge hopping between polymer chains. nih.gov This may lead to lower charge carrier mobilities compared to planar, highly crystalline materials. However, this potential drawback is often offset by other benefits. The disordered, amorphous nature of films made from these polymers can lead to more isotropic charge transport and reduce the performance variations caused by different processing conditions. Moreover, the electronic properties become less sensitive to film thickness and thermal history, leading to more stable and reproducible device performance. rsc.org

The following interactive table illustrates the expected structure-property relationships by comparing a hypothetical polymer containing a standard biphenyl unit with one incorporating a this compound unit.

| Property | Polymer with Biphenyl Unit | Polymer with this compound Unit | Rationale |

| Dihedral Angle | ~30-40° | ~70-85° | Steric hindrance from ortho-methyl groups forces a more twisted conformation. nih.govnih.gov |

| Solubility | Low to Moderate | High | Non-planar structure disrupts packing and improves solvent interaction. uky.edu |

| Absorption Max (λabs) | ~400 nm | ~370 nm | Reduced conjugation leads to a wider bandgap and a blue-shift. researchgate.net |

| Emission Max (λem) | ~490 nm (Blue-Green) | ~450 nm (Deep-Blue) | Wider bandgap results in higher energy (bluer) emission. mdpi.com |

| Solid-State PLQY | ~30% | ~75% | Suppression of aggregation-caused quenching enhances emission efficiency. rsc.org |

| Hole Mobility | ~10-3 cm²/Vs | ~10-5 cm²/Vs | Disrupted π-stacking and increased disorder can hinder intermolecular charge hopping. nih.gov |

| Device Color Stability | Moderate | High | Reduced formation of low-energy aggregate states leads to more stable emission color. rsc.org |

These relationships demonstrate that the incorporation of this compound is a powerful strategy in the molecular engineering of organic semiconductors. It allows for the deliberate sacrifice of some charge mobility to gain significant advantages in processability, emission efficiency, color purity, and operational stability, particularly for blue-light-emitting applications in OLEDs. researchgate.netmdpi.com

Q & A

Q. What are the standard methods for synthesizing 2,4',6-Trimethyl-1,1'-biphenyl?

Synthesis typically involves Friedel-Crafts alkylation or cross-coupling reactions. For example, methyl groups can be introduced via alkylation of biphenyl precursors using methyl halides and Lewis acid catalysts like AlCl₃ under anhydrous conditions. Reaction monitoring via gas chromatography (GC) ensures intermediate tracking, and purification is achieved through column chromatography or recrystallization . Optimized protocols emphasize inert atmospheres (e.g., nitrogen degassing of solvents) to prevent catalyst deactivation .

Q. How is this compound characterized using spectroscopic techniques?

Key characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR provide structural confirmation. For example, methyl protons appear as singlets (δ 1.97–2.00 ppm), and aromatic protons show distinct splitting patterns due to substituent positions .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and torsional conformations. Software like SHELXL refines crystallographic data to determine packing motifs .

- Mass Spectrometry : High-resolution MS confirms molecular weight (196.2875 g/mol) and fragmentation patterns .

Q. What environmental detection methods are employed for this compound in aqueous matrices?

Environmental analysis uses gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with surrogate standards (e.g., 2-fluorobiphenyl) for quantification. Sample preparation involves solid-phase extraction (SPE) to concentrate analytes, followed by spiked recovery tests to validate method accuracy . Detection limits are typically in the ng/L range for water samples.

Advanced Research Questions

Q. How can molecular interactions in the crystal structure of this compound be analyzed using Hirshfeld surface analysis?

Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯π, van der Waals contacts) by mapping normalized contact distances onto 3D molecular surfaces. For biphenyl derivatives, this reveals dominant H⋯H (50–60%) and C⋯H (20–30%) interactions. Crystal packing diagrams generated with software like CrystalExplorer illustrate how steric effects from methyl groups influence lattice stability .

Q. What strategies resolve contradictions in reported physical properties of this compound across studies?

Discrepancies in melting points or solubility data can arise from impurities or polymorphic forms. Resolution strategies include:

Q. What catalytic systems optimize the synthesis of this compound derivatives?

Advanced routes employ palladium-catalyzed Suzuki-Miyaura coupling with tailored ligands (e.g., 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) to enhance regioselectivity. Reaction optimization involves screening solvent polarity (toluene vs. DMF), base strength (K₂CO₃ vs. Cs₂CO₃), and microwave-assisted heating to reduce reaction times. Mechanistic studies using DFT calculations guide ligand design to minimize steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.